Acarbose EP Impurity D
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Overview
Description
Acarbose EP Impurity D, also known as 4-O-[4,6-dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-D-glucopyranose, is a chemical compound with the molecular formula C19H33NO13 and a molecular weight of 483.47 g/mol . It is an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acarbose EP Impurity D involves complex organic reactions. The primary synthetic route includes the glycosylation of a glucopyranosyl donor with a cyclohexenyl amine acceptor. The reaction conditions typically involve the use of a glycosyl donor, a glycosyl acceptor, and a catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound is generally carried out through fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the impurity.
Chemical Reactions Analysis
Types of Reactions
Acarbose EP Impurity D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.
Substitution: Nucleophiles like halides, amines, and alcohols under various pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Acarbose EP Impurity D has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Acarbose and its impurities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the treatment of diabetes and its effects on glucose metabolism.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
Acarbose EP Impurity D exerts its effects by inhibiting the activity of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars in the intestines. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Acarbose EP Impurity A: O-4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.
Acarbose EP Impurity B: (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-α-D-glucopyranoside.
Acarbose EP Impurity H: Another impurity synthesized during the formation of Acarbose, belonging to the class of alpha-glucosidase inhibitors.
Uniqueness
Acarbose EP Impurity D is unique due to its specific structure and the presence of a cyclohexenyl amine moiety, which differentiates it from other impurities. This unique structure contributes to its specific interactions with enzymes and its role in the inhibition of carbohydrate metabolism .
Properties
Molecular Formula |
C19H33NO13 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19-/m1/s1 |
InChI Key |
SNMISNLUIRCRQE-YOQJKDJJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
Origin of Product |
United States |
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